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molecular formula C9H11Cl3O4 B8688019 Diethyl 2,2,2-trichloroethylidenemalonate CAS No. 27971-92-2

Diethyl 2,2,2-trichloroethylidenemalonate

Cat. No. B8688019
M. Wt: 289.5 g/mol
InChI Key: PGCFNTNGUYQTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06342603B1

Procedure details

In a one-liter four-necked flask, 50.0 g (294.9 mmol) of 2-amino-6-chloropurine (manufactured by Sumika Fine Chemicals Co., Ltd.) and 88.2 g (648.0 mmol) of potassium carbonate were added to 650 ml of dimethylsulfoxide, and 26.1 g (1449.9 mmol) of water was then added to the resulting mixture. The resulting mixture was stirred at room temperature. Next, 127.4 g (440.0 mmol) of diethyl 2,2,2-trichloroethylidenemalonate, which was prepared by the process described in U.S. Pat. No. 3,495,012, was added to the resulting mixture, and the mixture was stirred for two hours and a half at room temperature. Thereafter, the reaction mixture was filtered, and the filtrate was poured into water. The precipitated crystals were collected by filtration, washed with 100 ml of water, and then dried under reduced pressure, to give 101.5 g (240.1 mmol) of white crystals of 2-amino-6-chloro-9-(3,3-dicarboethoxy-2,2-dichlorocyclopropyl)purine. The yield was 82.8%.
Name
2-amino-6-chloro-9-(3,3-dicarboethoxy-2,2-dichlorocyclopropyl)purine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
88.2 g
Type
reactant
Reaction Step Two
Name
Quantity
26.1 g
Type
reactant
Reaction Step Two
Quantity
650 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1N=C2C(NC=N2)=C([Cl:11])N=1.C(=O)([O-])[O-].[K+].[K+].O.NC1N=C2C(N=CN2[CH:29]2[C:31]([C:37]([O:39][CH2:40][CH3:41])=[O:38])([C:32]([O:34][CH2:35][CH3:36])=[O:33])[C:30]2([Cl:43])[Cl:42])=C(Cl)N=1>CS(C)=O>[Cl:11][C:30]([Cl:42])([Cl:43])[CH:29]=[C:31]([C:32]([O:34][CH2:35][CH3:36])=[O:33])[C:37]([O:39][CH2:40][CH3:41])=[O:38] |f:1.2.3|

Inputs

Step One
Name
2-amino-6-chloro-9-(3,3-dicarboethoxy-2,2-dichlorocyclopropyl)purine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C2N=CN(C2=N1)C1C(C1(C(=O)OCC)C(=O)OCC)(Cl)Cl)Cl
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
NC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
88.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
26.1 g
Type
reactant
Smiles
O
Name
Quantity
650 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added to the resulting mixture
ADDITION
Type
ADDITION
Details
3,495,012, was added to the resulting mixture
STIRRING
Type
STIRRING
Details
the mixture was stirred for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
Thereafter, the reaction mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate was poured into water
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC(C=C(C(=O)OCC)C(=O)OCC)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 440 mmol
AMOUNT: MASS 127.4 g
YIELD: PERCENTYIELD 82.8%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 240.1 mmol
AMOUNT: MASS 101.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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